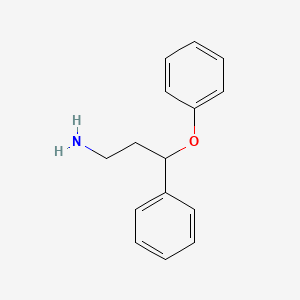

3-Phenoxy-3-phenylpropylamine

Description

Historical Context of Aryloxypropylamine Scaffold in Drug Discovery

The aryloxypropylamine scaffold is a privileged structure in drug discovery, recognized for its presence in a multitude of pharmacologically active compounds. wikipedia.org This structural motif has been extensively utilized in the development of drugs that modulate the activity of monoamine neurotransmitters. patsnap.com Historically, the exploration of aryloxypropylamine derivatives was spurred by the need for new therapeutic agents for psychiatric disorders. wikipedia.org

Initial research into compounds like 3-phenoxy-3-phenylpropylamine was built upon earlier work with related structures, such as the 2-phenoxy-2-phenylethylamines and tertiary 3-phenoxy-3-phenylpropylamines, which were investigated for their effects on the central nervous system, including analeptic, antihistaminic, and anticholinergic activities. google.com However, the secondary and primary 3-aryloxy-3-phenylpropylamines were not known until later, representing a significant advancement in the field. google.com

The strategic placement of substituents on the aryl and propyl portions of the scaffold has been shown to be crucial in determining the selectivity of these compounds for different monoamine transporters, such as those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). wikipedia.org For instance, substitution at the 4-position of the phenoxy ring often leads to selective serotonin reuptake inhibitors (SSRIs), while substitution at the 2-position can confer selectivity for the norepinephrine transporter. wikipedia.org This structure-activity relationship has been a guiding principle in the design of numerous antidepressant and anxiolytic medications. wikipedia.org

Significance of this compound as a Foundational Precursor in Medicinal Chemistry

The chemical entity this compound serves as a critical precursor in the synthesis of a wide array of medicinal compounds. wikipedia.org Its structural framework provides a versatile platform for chemical modification, allowing for the generation of derivatives with tailored pharmacological profiles. researchgate.net

One of the most notable applications of this compound as a precursor is in the synthesis of fluoxetine (B1211875), a widely known SSRI. researchgate.netresearchgate.net By introducing a trifluoromethyl group at the para-position of the phenoxy ring and methylating the primary amine, the highly selective and potent inhibitor of serotonin reuptake is formed. researchgate.netgoogle.com This highlights the power of targeted chemical modifications to enhance the therapeutic properties of the parent compound.

Furthermore, the primary amine of this compound allows for the introduction of various substituents, leading to the development of compounds with diverse activities. For example, N-methylation of the primary amine can lead to compounds with a profile of a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org The versatility of this precursor has made it an invaluable tool for medicinal chemists exploring new treatments for a range of neurological and psychiatric conditions. researchgate.net

Conceptual Framework of Monoamine Transporter Modulation

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. biorxiv.org They achieve this by reabsorbing the neurotransmitters back into the presynaptic neuron, thereby terminating their signaling. biorxiv.org The modulation of these transporters is a key mechanism of action for many psychoactive drugs. nih.gov

The primary modes of modulation include inhibition of reuptake and induction of substrate release. nih.gov Reuptake inhibitors, such as many drugs derived from the aryloxypropylamine scaffold, bind to the transporter and block its ability to carry the neurotransmitter across the membrane. wikipedia.org This leads to an increase in the extracellular concentration of the neurotransmitter, enhancing its signaling.

A more complex mode of action is allosteric modulation, where a ligand binds to a site on the transporter distinct from the substrate binding site (the orthosteric site). nih.gov This binding can either positively or negatively affect the transporter's function. Negative allosteric modulators can inhibit transport without directly competing with the substrate. nih.gov The conceptual framework for understanding these interactions involves kinetic models that account for the different conformational states of the transporter and how various ligands can stabilize or destabilize these states to alter transport activity. nih.govnih.gov This detailed understanding is crucial for the rational design of new drugs with specific and selective effects on monoamine transporter function. nih.gov

Interactive Data Tables

Table 1: Derivatives of this compound and their Primary Activity

| Compound Name | Chemical Structure | Primary Activity |

| Fluoxetine | N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.orgresearchgate.net |

| Atomoxetine (B1665822) | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Norepinephrine Reuptake Inhibitor (NRI) wikipedia.org |

| Nisoxetine | N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine | Norepinephrine Reuptake Inhibitor (NRI) wikipedia.org |

| Norfluoxetine | 3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org |

| N-Methyl-PPPA | N-methyl-3-phenoxy-3-phenylpropan-1-amine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

48166-95-6 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-phenoxy-3-phenylpropan-1-amine |

InChI |

InChI=1S/C15H17NO/c16-12-11-15(13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 |

InChI Key |

XYWLZHPZECQHMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Phenoxy-3-phenylpropylamine and Related Aryloxypropylamines

The construction of the this compound skeleton can be achieved through several strategic approaches, primarily involving the formation of the crucial amine or ether linkage.

Amination Reactions from Phenylpropyl Alcohol Derivatives

A common and versatile method for synthesizing this compound and its analogues involves the strategic amination of precursor molecules derived from phenylpropyl alcohols. These methods often begin with a suitable 3-hydroxy-3-phenylpropylamine derivative, which can be prepared through various means, including the reduction of β-aminoketones. chemicalbook.com

One prominent pathway involves the etherification of an N-substituted 3-hydroxy-3-phenylpropylamine with an appropriate aryl halide. For instance, the synthesis of fluoxetine (B1211875), a well-known selective serotonin (B10506) reuptake inhibitor (SSRI), can be achieved by reacting N-methyl-3-hydroxy-3-phenylpropylamine with 4-chlorobenzotrifluoride (B24415) in the presence of a strong base like sodium hydride or potassium t-butoxide. googleapis.comgoogle.comgoogle.com This reaction, however, can sometimes lead to racemization and may require harsh conditions. google.com

Another approach involves the reduction of an azide (B81097) group. For example, a 3-chloro-1-(o-anisyloxy)propylbenzene intermediate can be reacted with sodium azide to form the corresponding azide, which is then reduced to the primary amine using a reducing agent like sodium borohydride (B1222165). chemi-tek.com

The following table summarizes key amination strategies from phenylpropyl alcohol derivatives:

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| N-methyl-3-hydroxy-3-phenylpropylamine | 4-chlorobenzotrifluoride, Strong Base (e.g., NaH, KOtBu) | Fluoxetine | Direct etherification; risk of racemization. googleapis.comgoogle.com |

| 3-chloro-1-(o-anisyloxy)propylbenzene | 1. Sodium azide (NaN3) 2. Sodium borohydride (NaBH4) | 3-(o-anisyloxy)-3-phenylpropylamine | Two-step process involving an azide intermediate. chemi-tek.com |

Nucleophilic Substitution Approaches Utilizing Halogenated Precursors

Nucleophilic substitution reactions starting from halogenated propyl precursors represent another major pathway to this compound and its derivatives. These methods typically involve the displacement of a halide by an amine or a phenoxide.

A straightforward synthesis involves reacting 3-phenoxy-3-phenylpropylchloride with a large excess of ammonia (B1221849) under high pressure and temperature to yield the primary amine, this compound. prepchem.comgoogle.com This method directly introduces the primary amine functionality.

Alternatively, a halogenated phenylpropylamine can be reacted with a phenoxide. For example, N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride can be reacted with the sodium salt of a phenol (B47542) to yield the corresponding N,N-dimethyl-3-aryloxy-3-phenylpropylamine. google.com This intermediate can then be demethylated to produce the secondary amine.

The Gabriel synthesis offers another route, where a phthalimide (B116566) salt is used as an ammonia surrogate. For instance, 1-chloro-3-phenylpropane (B93460) can be reacted with potassium phthalimide, followed by hydrazinolysis to yield 3-phenylpropylamine (B116678). google.com This method avoids direct handling of ammonia and can be adapted for the synthesis of more complex aryloxypropylamines.

Key examples of nucleophilic substitution approaches are outlined below:

| Halogenated Precursor | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 3-Phenoxy-3-phenylpropylchloride | Ammonia (liquid) | This compound | High pressure, 100°C. prepchem.comgoogle.com |

| N,N-dimethyl-3-phenyl-3-chloropropylamine HCl | Sodium phenoxide | N,N-dimethyl-3-phenoxy-3-phenylpropylamine | Typically in a suitable solvent like methanol. google.com |

| 1-chloro-3-phenylpropane | Potassium phthalimide | 2-(3-phenylpropyl)isoindoline-1,3-dione | Followed by hydrazinolysis to yield the primary amine. google.com |

High-Pressure Ammonia Reactions for Primary Amine Synthesis

The direct synthesis of primary amines, such as this compound, can be effectively achieved through high-pressure reactions with ammonia. This method is particularly useful for converting halogenated precursors directly to the desired primary amine.

In a typical procedure, 3-phenoxy-3-phenylpropylchloride is heated with a large excess of liquid ammonia in a high-pressure reactor at elevated temperatures, for instance, 100°C for an extended period. prepchem.comgoogle.com This forces the nucleophilic substitution of the chloride with ammonia, leading to the formation of this compound. This direct amination avoids the need for protecting groups or multi-step sequences that are sometimes required in other synthetic strategies. chemi-tek.comgoogle.com

While effective, this method requires specialized high-pressure equipment and careful handling of ammonia. The use of a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts. google.comgoogle.com

Strategies for Derivatization of the this compound Skeleton

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives with diverse pharmacological activities. wikipedia.org Key modifications include substitutions on the nitrogen atom and on the aromatic rings.

N-Substitution Analogues and Their Preparation

The primary amine of this compound provides a convenient handle for the introduction of various substituents, leading to the synthesis of important secondary and tertiary amines.

A common derivatization is N-methylation. For example, N-methyl-3-phenoxy-3-phenylpropylamine, a serotonin-norepinephrine reuptake inhibitor (SNRI), can be prepared through several routes. wikipedia.org One approach involves the reductive amination of a suitable ketone precursor. Another method is the demethylation of a tertiary amine, such as N,N-dimethyl-3-phenoxy-3-phenylpropylamine, using reagents like cyanogen (B1215507) bromide. google.comchemi-tek.com

More complex N-substituents can also be introduced. For instance, N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine is a key intermediate in the synthesis of atomoxetine (B1665822). wipo.int This intermediate can be resolved into its enantiomers, and subsequent debenzylation yields the desired product. wipo.int The synthesis of various N-substituted derivatives often involves standard organic transformations such as alkylation, acylation, and reductive amination. drugbank.comgoogleapis.com

The following table highlights some important N-substituted analogues and their synthetic precursors:

| N-Substituted Analogue | Precursor | Key Transformation |

|---|---|---|

| N-methyl-3-phenoxy-3-phenylpropylamine | This compound | Methylation (e.g., with a methylating agent). |

| Atomoxetine ((R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine) | (R)-N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine | Debenzylation. wipo.int |

| Fluoxetine (N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropylamine) | 3-(4-(trifluoromethyl)phenoxy)-3-phenylpropylamine (Norfluoxetine) | Methylation. wikipedia.org |

Aromatic Ring Substitutions on Phenoxy and Phenyl Moieties

Modifications to the phenoxy and phenyl rings of the this compound core are crucial for tuning the pharmacological properties of the resulting molecules. These substitutions can influence receptor binding affinity and selectivity.

A prominent example is the introduction of a trifluoromethyl group at the para-position of the phenoxy ring, which leads to the potent SSRI, fluoxetine. wikipedia.orgmdpi.com The synthesis of such derivatives typically involves the reaction of a substituted phenol with a suitable phenylpropylamine precursor. For example, reacting 3-chloro-N-methyl-3-phenylpropylamine with p-trifluoromethylphenol in the presence of a base yields fluoxetine. mdpi.com

Similarly, the substitution pattern on the phenyl ring can be altered. Syntheses of various ring-substituted isopropyl phenylcyanoacrylates, which can be seen as related structures, have been achieved through the Knoevenagel condensation of substituted benzaldehydes with isopropyl cyanoacetate. chemrxiv.org This highlights the accessibility of diverse substitution patterns on the phenyl ring.

The synthesis of atomoxetine involves a 2-methyl substituent on the phenoxy ring, which is critical for its activity as a norepinephrine (B1679862) reuptake inhibitor. nih.gov Impurities in the synthesis of atomoxetine can include regio-isomers with methyl groups at the 3- or 4-position of the phenoxy ring, arising from impurities in the starting materials. epo.org

Replacing the phenyl ring with other aromatic systems is a strategy used in medicinal chemistry to improve metabolic stability. nih.gov While not extensively documented for this compound itself, this "scaffold-hopping" approach is a common tactic to mitigate oxidative metabolism by replacing electron-rich aromatic rings with more stable heterocycles. nih.gov

The table below provides examples of aromatic ring substitutions and their impact:

| Substitution | Position | Resulting Compound/Class | Significance |

|---|---|---|---|

| Trifluoromethyl (-CF3) | para-position of phenoxy ring | Fluoxetine | Confers high affinity and selectivity for the serotonin transporter. mdpi.com |

| Methyl (-CH3) | ortho-position of phenoxy ring | Atomoxetine | Key for its activity as a norepinephrine reuptake inhibitor. nih.gov |

| Methoxy (B1213986) (-OCH3) | ortho-position of phenoxy ring | Nisoxetine | A selective norepinephrine reuptake inhibitor. wikipedia.org |

Stereochemical Control and Resolution in Asymmetric Synthesis of Chiral Derivatives

The synthesis of specific enantiomers of this compound derivatives is crucial, as different enantiomers often exhibit distinct biological activities. For instance, the (R)-enantiomer of N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine is a potent antidepressant, whereas the (S)-enantiomer is less active. google.com Stereochemical control is achieved through two primary strategies: asymmetric synthesis, which creates a specific stereoisomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Chiral Resolution using Resolving Agents:

A prevalent method for obtaining enantiomerically pure derivatives of this compound involves the resolution of a racemic intermediate, commonly a hydroxylated precursor like N-methyl-3-hydroxy-3-phenylpropylamine. This is achieved by reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

One of the most frequently used resolving agents is mandelic acid. For example, racemic N-methyl-3-hydroxy-3-phenylpropylamine can be resolved by treatment with S-(+)-mandelic acid. google.com This reaction produces N-methyl-3R-hydroxy-3-phenylpropylamine S-(+)-mandelate salt, which can be isolated through crystallization, achieving a high enantiomeric excess (ee) of over 99%. google.com The desired enantiomer of the amine is then liberated from the salt by treatment with a base. google.com Similarly, L(+)-mandelic acid has been used to resolve racemic N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, yielding the mandelate (B1228975) salt of the (-)-enantiomer. google.com

Another approach involves the resolution of a benzylated intermediate, such as N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine. This racemic compound reacts with an optically active acid to form diastereomers that can be separated by crystallization. google.comwipo.int The undesired (S)-enantiomer can potentially be racemized and recycled back into the process. google.com

Enzymatic and Biocatalytic Methods:

Biocatalytic methods offer a highly selective alternative for asymmetric synthesis and resolution.

Hydrolases: Lipases are a class of hydrolases that can catalyze stereoselective transformations. They have been employed in the dynamic kinetic resolution (DKR) of precursors to create the 3-aryloxy-3-phenylpropylamine core. uniovi.es For example, the resolution of a β-hydroxynitrile, a precursor for related compounds, has been achieved using a lipase (B570770) in conjunction with a ruthenium catalyst. uniovi.es

Transaminases (TAms): These enzymes catalyze the asymmetric transfer of an amino group from a donor to a ketone, generating a chiral amine. ucl.ac.uk Transaminases are noted for their potential in the asymmetric synthesis of chiral amines for pharmaceutically important molecules. ucl.ac.uk

Asymmetric Synthesis from Chiral Precursors:

An alternative to resolution is to begin the synthesis from an enantiomerically pure starting material. For instance, the enantioselective synthesis of (S)-3-hydroxy-3-phenylpropylamine can be achieved via the asymmetric reduction of 2-benzoylacetonitrile using a borane-dimethyl sulfide (B99878) complex and a chiral oxazaborolidine catalyst. drugfuture.com Another method involves the Sharpless asymmetric dihydroxylation of styrene (B11656) to produce an optically pure diol (ee >97%), which is then converted through several steps into enantiomerically pure 3-phenyl-3-hydroxypropylamine. google.com This chiral intermediate is then used in subsequent reactions to produce the final desired chiral derivative. google.com

Analytical Methods for Synthetic Product Characterization and Purity Assessment

A suite of analytical techniques is essential for the structural confirmation, characterization, and purity assessment of this compound and its derivatives. These methods ensure the identity and quality of the synthesized compounds.

Chromatographic Techniques:

Chromatography is a cornerstone for separating the target compound from impurities and for determining enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative analysis of this compound derivatives and for monitoring impurities. For example, impurities in atomoxetine hydrochloride, such as N-methyl-3-phenoxy-3-phenylpropylamine hydrochloride, can be quantified at levels of 0.15% or less. google.comgoogle.com A typical achiral HPLC method might use a C18 column (like an ODS-AQ) with a mobile phase consisting of a phosphate (B84403) buffer (e.g., NaH₂PO₄ at pH 3.0) and an organic modifier. google.com

Gas Chromatography (GC): GC is another powerful technique for purity analysis. It can be used to determine the level of impurities in the final product and in starting materials. google.com For instance, a method using a 35% Phenyl Methyl Siloxane column has been described for analyzing atomoxetine hydrochloride impurities. epo.org A gas-liquid chromatography (GLC) method has also been developed to assay related compounds like dl-3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and simple method for quantitative analysis. A validated HPTLC method for the related compound atomoxetine hydrochloride uses silica (B1680970) gel plates with a mobile phase of methanol-triethylamine (10:0.5 v/v) and densitometric detection at 270 nm. derpharmachemica.com

Spectroscopic Techniques:

Spectroscopy provides detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.

¹H NMR: Provides information on the number and environment of protons in the molecule. Spectra have been recorded for the parent compound, 3-phenylpropylamine, in various deuterated solvents, showing the effect of the solvent on chemical shifts. academie-sciences.frresearchgate.net

¹³C NMR: Identifies the different carbon environments within the molecule. academie-sciences.frresearchgate.net

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity between protons and between protons and carbons, confirming the complete molecular structure. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov It is often coupled with GC (GC-MS) or HPLC to analyze complex mixtures. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov

Other Analytical Methods:

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The results are compared with the calculated theoretical values to confirm the empirical formula of the compound. google.comchemi-tek.comgoogleapis.com

Optical Rotation: For chiral compounds, the specific rotation is measured using a polarimeter. This value confirms the enantiomeric identity and can give an indication of its purity. For example, the highly purified hydrochloride salt of (-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine has a measured optical rotation of α²⁵_D = -37.6° in methanol. google.com

Melting Point: The melting point of a crystalline solid is a useful indicator of purity. Pure compounds typically have a sharp melting range, while impurities tend to broaden and depress it. google.comgoogle.com

Below are interactive tables summarizing the analytical data for 3-phenylpropylamine, a core structural component.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of 3-Phenylpropylamine in Various Solvents academie-sciences.fr Use the dropdown menu to select the solvent and view the corresponding chemical shift data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|

Table 2: Summary of Analytical Techniques for Characterization

| Analytical Technique | Purpose | Reference |

| HPLC | Purity assessment, quantification of impurities | google.comepo.org |

| GC / GLC | Purity assessment, stability studies | epo.orgnih.gov |

| HPTLC | Quantitative analysis of bulk drug and formulations | derpharmachemica.com |

| ¹H, ¹³C, and 2D NMR | Complete structural elucidation and confirmation | academie-sciences.frresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups | nih.gov |

| Elemental Analysis | Confirmation of empirical formula | google.comchemi-tek.com |

| Polarimetry | Measurement of optical rotation for chiral compounds | google.com |

| Melting Point | Assessment of purity for crystalline solids | google.comgoogle.com |

Advanced Structural Elucidation and Computational Chemistry

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 3-phenoxy-3-phenylpropylamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy allow for a detailed mapping of the atomic connectivity and the identification of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of aryloxypropylamine compounds in solution. researchgate.net By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, HETCOR, and NOESY, provide comprehensive structural information. researchgate.net

For instance, in the structural analog 3-phenylpropylamine (B116678) (3-PPA), which forms the core of this compound, detailed NMR studies have been conducted. researchgate.netacademie-sciences.fr The signals for the propyl chain protons and carbons, as well as those for the phenyl ring, can be unambiguously assigned. The chemical shifts are sensitive to the molecular environment and can be influenced by factors such as the solvent used. academie-sciences.fr

A patent for N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine provides specific ¹H-NMR data in deuterated chloroform (B151607) (CDCl₃), illustrating the characteristic signals for this class of compounds. The analysis identified multiplets for the phenyl protons, doublets for the phenoxy protons, and distinct signals for the propyl chain protons. googleapis.com

Table 1: Representative ¹H-NMR Chemical Shifts (δ) for an N-methylated and substituted this compound derivative in CDCl₃ googleapis.com This table is for illustrative purposes based on a known derivative.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Phenyl H | 7.3 | multiplet |

| Phenoxy H (ortho to O) | 6.9 | doublet |

| Phenoxy H (meta to O) | 7.4 | doublet |

| CH-O | 5.3 | two doublets |

| CH₂-N | 2.7 | triplet |

| N-CH₃ | 2.4 | singlet |

| CH₂ (middle) | 2.0-2.2 | multiplet |

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. savemyexams.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. savemyexams.com The resulting spectrum displays absorption bands that act as a "fingerprint" for the molecule's functional groups. libretexts.org

In aryloxypropylamines, key vibrational modes include N-H stretching in primary or secondary amines, C-H stretching of the aromatic rings and the alkyl chain, C-O stretching of the ether linkage, and C-N stretching. libretexts.orgcambridge.org Studies on fluoxetine (B1211875), a well-known derivative, show characteristic bands for the secondary amine (N-H), aromatic and aliphatic C-H groups, and the C-F bonds of the trifluoromethyl substituent. cambridge.org Time-resolved infrared spectroscopy can even be used to monitor structural changes during chemical reactions or electronic transitions. rsc.org

The analysis of different aggregated forms of proteins has shown that FTIR can distinguish between different types of β-sheet structures, highlighting the sensitivity of this technique to subtle conformational changes. nih.gov Similarly, for aryloxypropylamines, IR spectroscopy can confirm the presence of the core structural motifs.

Table 2: General Infrared Absorption Ranges for Functional Groups in Aryloxypropylamines libretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H stretch (primary) | 3300-3500 (often two bands) |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Alkyl Chain | C-H stretch | 2850-3000 |

| Ether | C-O stretch | 1000-1300 |

| Aromatic Ring | C=C stretch (in-ring) | 1400-1600 |

Quantum Chemical Calculations and Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular geometry, electronic properties, and conformational landscapes that can be difficult to access experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comals-journal.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in accurately predicting the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of organic compounds. researchgate.netacademie-sciences.frresearchgate.net

For 3-phenylpropylamine (3-PPA), DFT calculations with the 6-311++G(d,p) basis set have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.netacademie-sciences.fr The results show good agreement with experimental data where available. Such calculations are crucial for understanding the molecule's preferred three-dimensional shape. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, offering clues about its intermolecular interactions. als-journal.com In a study on fluoxetine, DFT was used to model the interaction between the drug and a titanium oxide surface, identifying the specific atoms involved in the binding. cambridge.org

The Hartree-Fock (HF) method is a fundamental ab initio approach to solving the electronic Schrödinger equation. fiu.edu While it approximates the complex electron-electron interactions and neglects some electron correlation, it provides a valuable baseline for electronic structure calculations. fiu.edupsu.edu

HF calculations, often with the same basis sets used in DFT (e.g., 6-311++G(d,p)), have been performed on 3-phenylpropylamine to compute its molecular geometry and NMR chemical shifts. researchgate.netacademie-sciences.fr Comparing the results from HF and DFT methods with experimental values allows for a critical evaluation of the theoretical approaches. Typically, DFT methods like B3LYP show a better correlation with experimental NMR data than HF for molecules of this type. academie-sciences.fr Nevertheless, HF theory remains a foundational tool for predicting electronic properties and serves as the starting point for more advanced, correlated methods. stuba.sklibretexts.org

The conformation and spectroscopic properties of a flexible molecule like this compound can be significantly influenced by its solvent environment. Computational models can simulate these effects, providing a more realistic comparison with experimental data obtained in solution.

Studies on 3-phenylpropylamine have explicitly investigated the effect of different solvents (such as chloroform, methanol, and DMSO) on its NMR chemical shifts using both DFT and HF methods. researchgate.netacademie-sciences.fr These calculations can predict the changes in shielding tensors of atomic nuclei as the solvent polarity changes, often showing good agreement with experimental trends. academie-sciences.fr

Furthermore, computational modeling can explore the potential energy surface (PES) of a molecule to understand its conformational flexibility. nih.gov For aryloxypropylamine derivatives like paroxetine, DFT calculations have been used to map the PES and identify stable low-energy conformations, which are influenced by intermolecular interactions such as H-bonds and dispersion forces. nih.gov This type of analysis is crucial for understanding how the molecule might adopt different shapes in different environments, such as in solution versus within a biological receptor.

Theoretical Studies on Intermolecular Interactions and Solid-State Characteristics

Theoretical and computational chemistry offer powerful tools to investigate the nuanced world of intermolecular forces and the resulting solid-state properties of molecules like this compound. While specific experimental crystallographic data for this parent compound is not extensively published, a wealth of information from studies on its derivatives, such as fluoxetine, and related phenoxyphenylpropylamines allows for a robust theoretical assessment of its intermolecular interactions and solid-state characteristics. nih.govresearchgate.netwikipedia.org

The molecular architecture of this compound, featuring a primary amine, a flexible propyl chain, and two aromatic rings (phenyl and phenoxy), dictates a complex interplay of non-covalent interactions. These interactions govern the packing of molecules in the solid state, influencing properties like melting point, solubility, and crystal morphology. The principal intermolecular forces at play are hydrogen bonding, π-π stacking interactions, and van der Waals forces.

Hydrogen Bonding: The primary amine group (-NH₂) is the most significant hydrogen bond donor. It can engage in multiple hydrogen-bonding interactions with acceptor atoms on neighboring molecules. In the solid state, it is anticipated that the amine group would form a network of N-H···N or N-H···O bonds, the latter involving the ether oxygen of the phenoxy group. Computational studies on fluoxetine, a closely related N-methyl derivative, have highlighted the crucial role of hydrogen bonding involving the amine group in its interactions with other molecules. cambridge.orgresearchgate.net The strength of these hydrogen bonds is a primary determinant of the crystal lattice energy.

π-π Stacking and C-H···π Interactions: The presence of two aromatic rings, one phenyl and one phenoxy group, provides ample opportunity for π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement, contributing significantly to the stability of the crystal lattice. The electron-rich π systems of the aromatic rings can also act as acceptors for weak C-H···π hydrogen bonds from the propyl chain or even from the aromatic rings of adjacent molecules. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling of phenoxyphenylpropylamines have underscored the importance of these aromatic features in molecular recognition, which is fundamentally governed by such intermolecular forces. researchgate.netbohrium.com

Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to model these interactions and predict the most stable crystal packing arrangements. Such calculations can provide quantitative estimates of the energies associated with different types of intermolecular contacts.

Below are interactive data tables summarizing the anticipated intermolecular interactions and their theoretical characteristics for this compound, based on data from analogous compounds.

Table 1: Predicted Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Predicted Strength | Key Structural Moiety |

| Hydrogen Bond | N-H (Amine) | N (Amine) | Strong | Primary Amine |

| Hydrogen Bond | N-H (Amine) | O (Ether) | Moderate-Strong | Primary Amine, Phenoxy |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate | Aromatic Systems |

| π-π Stacking | Phenyl Ring | Phenoxy Ring | Moderate | Aromatic Systems |

| C-H···π Interaction | C-H (Aliphatic/Aromatic) | π-system (Aromatic) | Weak | Propyl Chain, Aromatic Rings |

| Van der Waals | Molecular Surface | Molecular Surface | Weak (Collectively Significant) | Entire Molecule |

Table 2: Theoretical Solid-State Parameters (Hypothetical based on Analogs)

| Parameter | Predicted Value/Characteristic | Rationale/Influencing Factors |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of similar complexity, allowing for efficient packing. |

| Packing Motif | Herringbone or layered structures | Driven by the interplay of hydrogen bonding networks and π-π stacking of the aromatic rings. |

| Calculated Density | ~1.1 - 1.3 g/cm³ | Typical range for non-halogenated aromatic amines. |

| Lattice Energy | High | Dominated by strong N-H···N/O hydrogen bonds. |

It is important to note that the flexibility of the propyl chain in this compound could potentially lead to polymorphism, where different crystal packing arrangements (and thus different solid-state characteristics) are possible under various crystallization conditions. Each polymorph would exhibit a unique network of the intermolecular interactions detailed above. Theoretical studies are instrumental in predicting the relative stability of potential polymorphs.

Preclinical Pharmacological Investigations and Mechanistic Studies

Monoamine Transporter (MAT) Interaction Profiles in Preclinical Models

The interaction of 3-Phenoxy-3-phenylpropylamine derivatives with monoamine transporters has been extensively characterized in preclinical models. These studies utilize in vitro systems to determine the potency and selectivity of these compounds, providing a basis for their pharmacological profiles. The core structure serves as a scaffold for modifications that fine-tune its binding characteristics to the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters.

Serotonin Transporter (SERT) Inhibition Studies in In Vitro Systems

Derivatives of this compound have been identified as potent inhibitors of the serotonin transporter (SERT). A key example, N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, was shown to competitively inhibit the uptake of serotonin into synaptosomes from a rat brain nih.gov. This inhibitory action is highly selective for SERT. Further studies have shown that the N-demethylated (primary amine) and the N,N-dimethylated (tertiary amine) versions of this compound inhibit monoamine uptake with similar effectiveness to the secondary amine form nih.gov. The S-enantiomer of the N-demethylated metabolite, norfluoxetine, is noted to be markedly more potent as a serotonin uptake inhibitor than the R-enantiomer nih.gov.

Norepinephrine Transporter (NET) Inhibition Research

In contrast to their potent effects on SERT, many this compound analogues exhibit significantly lower affinity for the norepinephrine transporter (NET). For instance, N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is a much weaker inhibitor of norepinephrine uptake compared to serotonin uptake nih.gov. In vivo studies further support this selectivity; unlike some tricyclic antidepressants, this compound and its primary amine derivative did not block the uptake of norepinephrine into the rat heart nih.gov. This research was crucial in establishing the compound as a selective agent for serotonergic neurons over noradrenergic ones nih.gov.

Dopamine Transporter (DAT) Inhibition Research

The interaction of the this compound scaffold with the dopamine transporter (DAT) is generally the weakest among the three monoamine transporters. Research on N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine demonstrated that it has a very low potency for inhibiting dopamine uptake in rat brain synaptosomes nih.gov. This weak interaction with DAT contributes to the high selectivity profile of certain derivatives for SERT over the other monoamine transporters. However, subsequent research has explored modifying the fluoxetine (B1211875) structure to create analogues with a higher affinity for DAT researchgate.net.

Quantitative Determination of Inhibition Constants (Ki Values) for Monoamine Uptake

Quantitative studies have been essential in defining the transporter interaction profile of this compound derivatives. The inhibition constants (Ki) provide a precise measure of the affinity of a compound for a specific transporter. For N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, the Ki values clearly illustrate its selectivity.

The compound demonstrated a high affinity for SERT, with significantly lower affinities for NET and DAT. The Ki value for SERT was 5.5 x 10⁻⁸ M, while the values for NET and DAT were 9.5 x 10⁻⁶ M and 1.3 x 10⁻⁵ M, respectively nih.gov. This quantitative data underscores a selectivity for SERT that is approximately 172-fold higher than for NET and 236-fold higher than for DAT.

| Compound | SERT Ki (M) | NET Ki (M) | DAT Ki (M) |

|---|---|---|---|

| N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine | 5.5 x 10⁻⁸ | 9.5 x 10⁻⁶ | 1.3 x 10⁻⁵ |

Structure-Activity Relationship (SAR) Studies for Monoamine Reuptake Inhibition

Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound structure dictate its binding affinity and selectivity for the different monoamine transporters. These investigations have guided the synthesis of analogues with specific pharmacological profiles.

Influence of Substituents on the Phenoxy and Phenyl Rings on Transporter Affinity and Selectivity

The substituents on the phenoxy ring of the this compound molecule play a critical role in determining its potency and selectivity as a monoamine reuptake inhibitor.

Early research systematically compared various substituents at the para-position of the phenoxy ring. It was discovered that a trifluoromethyl (CF₃) group was the most favorable for potent inhibition of serotonin uptake nih.gov. This group was found to be superior to other substituents, including fluoro, chloro, methyl, and methoxy (B1213986) groups nih.gov.

This finding is the foundation of the selective serotonin reuptake inhibitor (SSRI) fluoxetine wikipedia.org. Conversely, placing a methyl or methoxy group at the ortho-position of the phenoxy ring shifts the selectivity towards the norepinephrine transporter (NET), as seen in the selective norepinephrine reuptake inhibitors (NRIs) atomoxetine (B1665822) and nisoxetine, respectively wikipedia.org.

The following table summarizes in vitro data on the inhibition of monoamine uptake by various substituted this compound analogues, illustrating these SAR principles.

| Phenoxy Ring Substituent | N-Substituent | Norepinephrine Uptake IC50 (µg/ml) | Serotonin Uptake IC50 (µg/ml) | Dopamine Uptake IC50 (µg/ml) |

|---|---|---|---|---|

| p-Trifluoromethyl | -CH₃ | 0.4 | 0.01 | 2.0 |

| o-Trifluoromethyl | -(CH₃)₂ | 0.03 | 0.07 | 0.5 |

| o-Methoxy | -CH₃ | 0.006 | 0.08 | 0.8 |

| p-Methoxy | -CH₃ | 0.4 | 0.03 | >10 |

| p-Fluoro | -CH₃ | 0.4 | 0.02 | >10 |

| o-Tolyloxy | -(CH₃)₂ | 0.005 | 0.1 | 0.5 |

| o-Chloro | -(CH₃)₂ | 0.02 | 0.2 | 0.8 |

Data adapted from in vitro studies on monoamine uptake blockade by 3-aryloxy-3-phenylpropylamines. IC50 is the concentration that blocks uptake by 50 percent.

Effect of N-Substitution Patterns on Transporter Selectivity and Potency

The nature of the substituent on the nitrogen atom of the propyl-amine chain plays a significant role in modulating the affinity and selectivity of these compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

For instance, N-methyl 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine and its corresponding primary and tertiary amine derivatives were found to prevent the depletion of serotonin in the brain induced by α-ethyl-4-methyl-m-tyramine, while not affecting norepinephrine depletion, indicating a preferential action on the serotonin transporter google.com.

Further research on related N-substituted phenyltetrahydropyridines showed that both N-methyl and N-propyl congeners inhibited the uptake of dopamine, norepinephrine, and serotonin in synaptosomes from various mammalian species nih.gov. The N-methyl derivative was found to be slightly more potent and selective for the serotonin transporter compared to the N-propyl derivative nih.gov. This highlights that even subtle changes in the alkyl chain length of the N-substituent can fine-tune the selectivity profile.

In a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, another class of compounds with structural similarities, the substitution of the N-methyl group with larger alkyl or arylalkyl groups (such as n-butyl, allyl, benzyl, or 3-phenylpropyl) was instrumental in separating the high affinity for the dopamine transporter from off-target effects at muscarinic m1 receptors. All the tropane analogues with a basic nitrogen atom were effective at displacing a radioligand from the dopamine transporter and inhibiting dopamine uptake wikipedia.org.

These findings collectively underscore the importance of the N-substituent in determining the pharmacological profile of aryloxypropylamine derivatives, influencing not only their potency but also their selectivity across the different monoamine transporters.

Table 1: Effect of N-Substitution on Monoamine Transporter Inhibition by 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Derivatives

| N-Substitution | Relative Inhibitory Potency | Primary Transporter Target |

| Primary Amine (-NH2) | Comparable to secondary amine | SERT |

| Secondary Amine (-NHCH3) | High | SERT |

| Tertiary Amine (-N(CH3)2) | Comparable to secondary amine | SERT |

Stereochemical Factors and Their Impact on Transporter Binding and Activity

Stereochemistry is a critical determinant of the pharmacological activity of many centrally acting agents, and the this compound scaffold is no exception. The chiral center at the 3-position of the propyl chain means that these compounds can exist as (R) and (S) enantiomers, which may exhibit differential affinities and activities at the monoamine transporters.

While direct stereoselectivity studies on the parent this compound are not extensively detailed in the available literature, research on closely related phenylethylamine derivatives has demonstrated significant stereoselectivity in their interaction with human monoamine transporters mdpi.com. For example, the norepinephrine transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine, whereas the serotonin transporter (SERT) shows a preference for the (R)-enantiomer mdpi.com. Conversely, for epinephrine, NET and DAT show higher transport rates for the (R)-enantiomer, while SERT favors the (S)-enantiomer mdpi.com.

This differential recognition of stereoisomers by the transporters highlights the three-dimensional nature of the binding pocket and the importance of a precise molecular orientation for optimal interaction. Although the specific stereochemical preferences for this compound derivatives at each transporter require further elucidation, the established principles of stereoselectivity in monoamine transporter ligands strongly suggest that the (R) and (S) enantiomers of these compounds will likely possess distinct pharmacological profiles. The therapeutic development of related compounds, such as the selective norepinephrine reuptake inhibitor atomoxetine, which is the (R)-enantiomer of N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, further underscores the critical role of stereochemistry in achieving desired pharmacological effects wikipedia.org.

Mechanistic Insights into Transporter Binding and Allosteric Modulation

Understanding the precise molecular mechanisms by which this compound derivatives interact with monoamine transporters is fundamental to their development as therapeutic agents. A variety of in vitro and in vivo techniques have been employed to dissect these interactions.

Ligand Binding Assays with Recombinant Monoamine Transporters

Ligand binding assays using recombinant human monoamine transporters expressed in cell lines are a cornerstone of modern pharmacological characterization. These assays allow for the determination of the binding affinity (Ki) of a compound for a specific transporter in a controlled environment, free from the complexities of native tissue preparations.

For the derivative 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, competitive binding studies have demonstrated its high affinity for the serotonin transporter. This compound competitively inhibited the binding of radiolabeled ligands to SERT, indicating that it acts at the same or an overlapping binding site as the endogenous substrate, serotonin nih.gov. Such competitive binding is a common mechanism for many monoamine reuptake inhibitors clinpgx.org.

Studies on a series of 3α-arylmethoxy-3β-arylnortropanes, which share structural motifs with the this compound class, have also utilized binding assays with recombinant transporters to establish their affinity profiles nih.govnih.gov. These studies revealed that subtle modifications to the aryl rings can dramatically shift the binding affinity and selectivity between DAT, SERT, and NET nih.govnih.gov. For example, a 3-(3,4-dichlorophenyl)nortrop-2-ene derivative showed high affinity for SERT with a Ki value of 0.3 nM nih.govnih.gov. The introduction of a 3α-(3,4-dichlorophenylmethoxy) group resulted in a compound with subnanomolar potency at SERT (Ki = 0.061 nM) nih.govnih.gov. In contrast, a derivative with a single chloro substitution exhibited high affinity for all three transporters, highlighting the nuanced structure-activity relationships nih.govnih.gov.

These binding assays are crucial for the initial screening and characterization of novel compounds, providing a quantitative measure of their interaction with the target transporters.

Table 2: Binding Affinities (Ki, nM) of Selected Aryloxypropylamine Derivatives at Human Monoamine Transporters

| Compound | DAT | NET | SERT |

| 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | 13,000 | 9,500 | 55 |

| 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortropane | 22 | 101 | 6 |

| 3-(3,4-dichlorophenyl)nortrop-2-ene | - | - | 0.3 |

Functional Assays of Neurotransmitter Uptake in Cultured Cells (e.g., HEK293) and Synaptosomes

Functional assays that measure the inhibition of neurotransmitter uptake are essential to confirm that the binding of a compound to a transporter translates into a functional effect. These assays are typically conducted in either synaptosomes, which are isolated nerve terminals containing native transporters, or in cultured cell lines such as Human Embryonic Kidney 293 (HEK293) cells that have been genetically engineered to express a specific human monoamine transporter.

The seminal work on 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine demonstrated its potent and selective inhibition of serotonin uptake into rat brain synaptosomes nih.gov. The compound exhibited competitive inhibition of serotonin uptake with a Ki value of 5.5 x 10⁻⁸ M, while being significantly less potent at inhibiting the uptake of norepinephrine (Ki = 9.5 x 10⁻⁶ M) and dopamine (Ki = 1.3 x 10⁻⁵ M) nih.gov. This functional selectivity for the serotonin transporter is a hallmark of this class of compounds.

The use of HEK293 cells stably expressing the human serotonin transporter (hSERT) provides a more controlled system for studying uptake inhibition researchgate.net. While specific data for this compound derivatives in this system were not found in the reviewed literature, this methodology is standard for characterizing the potency (IC50) of novel monoamine reuptake inhibitors. These cell-based assays are critical for confirming the functional activity of compounds identified in binding assays and for assessing their species-selectivity by comparing their effects on human versus rodent transporters.

Preclinical In Vivo Studies of Monoamine Neurotransmitter Levels in Animal Brain Regions

To ascertain the physiological effects of these compounds in a living organism, preclinical in vivo studies are conducted, most notably using the technique of brain microdialysis. This technique allows for the measurement of extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic picture of the compound's effects on neurotransmission.

Administration of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine to rats has been shown to prevent the depletion of brain serotonin caused by the neurotoxin 4-chloroamphetamine nih.gov. This effect is consistent with its mechanism as a serotonin reuptake inhibitor, as blocking the transporter would prevent the entry of the neurotoxin into serotonergic neurons. The duration of this effect was found to be long-lasting, with significant antagonism of 4-chloroamphetamine's effects observed even 48 hours after a single dose of the compound nih.gov.

In vivo microdialysis studies are invaluable for confirming that the in vitro pharmacological profile of a compound translates into a meaningful neurochemical effect in the brain, a critical step in the preclinical development of any potential therapeutic agent targeting monoamine transporters nih.govnih.govspringernature.comfrontiersin.orgresearchgate.net.

Comparative Pharmacological Analysis with Related Aryloxypropylamine Derivatives

The this compound scaffold is the foundation for several well-known and clinically significant drugs, each with a distinct pharmacological profile determined by substitutions on the phenyl and phenoxy rings, as well as on the propylamine (B44156) side chain. A comparative analysis of these derivatives illustrates the fine-tuning of monoamine transporter selectivity that can be achieved through chemical modification.

Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), is N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine wikipedia.org. Its defining feature is the trifluoromethyl group at the para-position of the phenoxy ring, which confers high potency and selectivity for the serotonin transporter nih.gov. In comparison to the parent this compound, fluoxetine's selectivity for SERT over NET and DAT is markedly enhanced.

Atomoxetine , on the other hand, is the (R)-enantiomer of N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine and is a selective norepinephrine reuptake inhibitor (NRI) wikipedia.org. The ortho-methyl group on the phenoxy ring is a key determinant of its high affinity and selectivity for the norepinephrine transporter. This stands in stark contrast to the para-trifluoromethyl substitution in fluoxetine that directs selectivity towards SERT.

Nisoxetine , another NRI, is N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine wikipedia.org. Similar to atomoxetine, the ortho-substitution on the phenoxy ring, in this case a methoxy group, is crucial for its NET selectivity.

These examples clearly demonstrate that the position and nature of the substituent on the phenoxy ring are critical for determining whether a this compound derivative will be a selective inhibitor of serotonin or norepinephrine reuptake.

In a broader context, the pharmacological profile of this compound derivatives can also be compared to that of tricyclic antidepressants (TCAs) such as imipramine and chlorimipramine. While both classes of drugs inhibit monoamine reuptake, the aryloxypropylamines generally offer a more selective profile with fewer off-target effects, such as blockade of muscarinic, histaminergic, and adrenergic receptors, which are common with TCAs. For instance, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, unlike chlorimipramine, does not significantly inhibit norepinephrine uptake in vivo and does not block the uptake of norepinephrine into the rat heart, highlighting its superior selectivity for the serotonin system nih.gov.

Table 3: Comparative Pharmacological Profiles of Aryloxypropylamine Derivatives

| Compound | Key Structural Feature | Primary Transporter Target |

| This compound | Unsubstituted | - |

| Fluoxetine | 4-Trifluoromethylphenoxy | SERT |

| Atomoxetine | (R)-2-Methylphenoxy | NET |

| Nisoxetine | 2-Methoxyphenoxy | NET |

Differentiation from Tricyclic Antidepressants (TCAs) and Other Monoaminergic Modulators

The primary distinction between this compound derivatives and tricyclic antidepressants (TCAs) lies in their selectivity and mechanism of action. TCAs, such as imipramine and amitriptyline, function by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE), but their clinical utility is often hampered by a broad pharmacological profile. the-hospitalist.orgmayoclinic.org TCAs frequently interact with other receptors, including muscarinic cholinergic, histaminergic H1, and alpha-1 adrenergic receptors, which does not contribute to their therapeutic effect but leads to a range of side effects. the-hospitalist.orgpsychscenehub.com

In contrast, the this compound scaffold has enabled the development of agents with significantly higher selectivity. While some derivatives inhibit both serotonin and norepinephrine reuptake, they typically lack the affinity for the other receptors that characterize TCAs. nih.gov For example, preclinical studies comparing fluoxetine, a key derivative of PPPA, with the TCA chlorimipramine showed that while both effectively inhibit serotonin uptake, chlorimipramine also blocks norepinephrine uptake in vivo. nih.gov Furthermore, unlike TCAs, fluoxetine did not prevent norepinephrine depletion in the heart, highlighting its specificity for central serotonergic systems over peripheral noradrenergic systems. nih.gov This enhanced selectivity for specific monoamine transporters represents a fundamental departure from the broader, less targeted action of TCAs. helloklarity.comresearchgate.net

Specificity and Selectivity Comparisons with Key Derivatives (e.g., Fluoxetine, Nisoxetine, Atomoxetine)

Subtle structural modifications to the this compound backbone have yielded derivatives with markedly different selectivity profiles for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This illustrates a clear structure-activity relationship that dictates the pharmacological class of each derivative. researchgate.net

Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is a potent and selective serotonin reuptake inhibitor (SSRI). The addition of a trifluoromethyl group at the para position of the phenoxy ring dramatically increases its affinity and selectivity for SERT over NET and DAT. researchgate.netresearchgate.net

Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine) is a selective norepinephrine reuptake inhibitor (NRI). Shifting the substituent on the phenoxy ring to an ortho-methoxy group confers high selectivity for NET. nih.govresearchgate.net

Atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine) is also a selective NRI, with its selectivity attributed to the methyl group in the ortho position of the phenoxy ring. wikipedia.org

Computational studies suggest these differences in selectivity may arise from distinct conformational preferences. The calculated low-energy conformations of fluoxetine and nisoxetine differ, which likely influences how they bind within the distinct microenvironments of the serotonin and norepinephrine transporters, respectively. nih.gov

| Compound | Primary Target | Selectivity Profile |

|---|---|---|

| Fluoxetine | SERT | Highly selective for SERT over NET and DAT. researchgate.net Some studies note it can increase norepinephrine and dopamine levels in the prefrontal cortex through indirect mechanisms, possibly involving 5-HT2C receptor interactions. researchgate.netdrugbank.com |

| Nisoxetine | NET | Highly selective for NET over SERT. nih.gov |

| Atomoxetine | NET | Selective inhibitor of norepinephrine reuptake. nih.gov |

Investigation of Antioxidant Activity via Computational and Preclinical Models

Growing evidence suggests that some antidepressant agents, including those structurally related to this compound, may possess antioxidant properties, which could contribute to their neuroprotective effects. nih.govnih.govscispace.com The investigation of this activity involves both computational and preclinical models.

Computational Models: Theoretical and computational chemistry, particularly Density Functional Theory (DFT), is used to predict the antioxidant potential of phenolic compounds. nih.govunec-jeas.com This approach calculates various molecular descriptors that indicate a molecule's ability to scavenge free radicals through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). researchgate.net

| Computational Parameter | Indication of Antioxidant Activity |

|---|---|

| Bond Dissociation Enthalpy (BDE) | Lower BDE for the O-H bond of a phenol (B47542) indicates easier hydrogen atom donation to a free radical. researchgate.net |

| Ionization Potential (IP) | A lower IP value suggests a greater ability to donate an electron to neutralize a radical. researchgate.net |

| Highest Occupied Molecular Orbital (HOMO) Energy | Higher HOMO energy indicates a greater electron-donating capacity, which is crucial for radical scavenging. unec-jeas.com |

These computational methods allow for the high-throughput screening of derivatives to identify candidates with favorable electronic properties for antioxidant activity. nih.gov

Preclinical Models: Preclinical in vitro and animal models are used to validate the antioxidant effects predicted by computational studies. researchgate.net For antidepressants like fluoxetine, preclinical research has demonstrated protective effects against oxidative stress. scispace.com Common experimental models include:

In vitro cell-based assays: These involve exposing neuronal or other cell cultures to an oxidative stressor (e.g., hydrogen peroxide) and measuring the protective effect of the compound. Studies have shown that pretreatment with fluoxetine can attenuate the decrease in cell viability and increase the activity of antioxidant enzymes like superoxide dismutase (SOD). scispace.com

In vivo animal models: In animal models of neurodegenerative diseases or depression, treatment with fluoxetine has been shown to prevent the overexpression of pro-oxidant enzymes, such as inducible nitric oxide synthase (iNOS) and NADPH oxidase 2 (Nox2), in brain regions like the hippocampus. frontiersin.org It can also restore the expression of key antioxidant enzymes like glutathione peroxidase. frontiersin.org

Role As a Chemical Scaffold in Drug Discovery and Development

Genesis of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)

The development of SSRIs from the 3-phenoxy-3-phenylpropylamine scaffold marked a paradigm shift in the treatment of depression and other mood disorders. By selectively targeting the serotonin transporter, these compounds offered a more favorable side-effect profile compared to earlier generations of antidepressants.

Discovery and Development of Fluoxetine (B1211875) (Prozac) from the this compound Template

The story of Fluoxetine, commercially known as Prozac, began at Eli Lilly and Company in the early 1970s. Chemists Bryan Molloy and Klaus Schmiegel started with the this compound structure, which was itself derived from the antihistamine diphenhydramine. Their goal was to create a new class of antidepressants with a more specific mechanism of action.

A series of derivatives were synthesized, and a crucial breakthrough came from the work of David T. Wong, who proposed retesting these compounds for their effects on the reuptake of serotonin, norepinephrine (B1679862), and dopamine (B1211576). This screening revealed that one compound, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, was a potent and selective inhibitor of serotonin reuptake. This compound was later named fluoxetine. wikipedia.org

The key structural modification that conferred this high selectivity was the addition of a trifluoromethyl group at the para position of the phenoxy ring. This strategic placement significantly enhanced the compound's affinity and selectivity for the serotonin transporter over other monoamine transporters. The initial synthesis involved a Mannich reaction with acetophenone (B1666503) to create a β-dimethylaminopropiophenone intermediate, which was then subjected to a series of reactions to yield the final racemic fluoxetine molecule. wikipedia.org

The discovery of fluoxetine was a landmark achievement, validating the therapeutic potential of targeting serotonin reuptake and paving the way for a new era in psychopharmacology. google.com

Development of Other SSRI Derivatives (e.g., Norfluoxetine, Seproxetine)

Following the success of fluoxetine, further research focused on its metabolites and stereoisomers, leading to the identification of other active compounds based on the this compound scaffold.

Seproxetine , the (S)-enantiomer of norfluoxetine, was also investigated as a potential antidepressant. wikipedia.org Enantiomers are mirror-image isomers of a molecule that can have different pharmacological properties. Research indicated that (S)-norfluoxetine was a more potent inhibitor of serotonin reuptake than its (R)-enantiomer. Despite its potent SSRI activity, the development of seproxetine was ultimately discontinued (B1498344) due to concerns about potential cardiac side effects related to QT interval prolongation.

These derivatives highlight the chemical versatility of the this compound core and the importance of metabolic and stereochemical considerations in drug development.

| Compound | Relationship to Fluoxetine | Key Feature |

| Norfluoxetine | Active Metabolite | Potent SSRI activity, long half-life |

| Seproxetine | (S)-enantiomer of Norfluoxetine | More potent SSRI than the (R)-enantiomer |

Genesis of Norepinephrine Reuptake Inhibitors (NRIs)

The same this compound template that yielded a blockbuster SSRI also proved to be a fruitful starting point for the development of selective norepinephrine reuptake inhibitors (NRIs). By altering the substitution pattern on the phenoxy ring, researchers could shift the pharmacological activity from serotonin to norepinephrine transporter inhibition.

Development of Nisoxetine

Nisoxetine, chemically known as (±)-N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine, was another important derivative of the this compound scaffold developed by researchers at Eli Lilly. The key structural difference from fluoxetine is the presence of a methoxy (B1213986) group at the ortho position of the phenoxy ring, instead of a trifluoromethyl group at the para position.

This seemingly minor change had a profound impact on the drug's selectivity. Nisoxetine was found to be a potent and selective inhibitor of norepinephrine reuptake, with significantly less activity at the serotonin transporter. This discovery demonstrated that the position and nature of the substituent on the phenoxy ring were critical determinants of transporter selectivity. Nisoxetine has been widely used as a research tool to study the role of norepinephrine in various physiological and pathological processes.

Development of Atomoxetine (B1665822)

Atomoxetine, sold under the brand name Strattera, is another successful NRI derived from the this compound backbone. Its chemical name is (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. Similar to nisoxetine, it features a substitution at the ortho position of the phenoxy ring, in this case, a methyl group.

Initially investigated as an antidepressant, atomoxetine was found to be more effective for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is a selective norepinephrine reuptake inhibitor and is notable for being one of the first non-stimulant medications approved for ADHD. The development of atomoxetine further underscored the potential of the this compound scaffold to generate compounds with distinct therapeutic applications through targeted chemical modifications.

| Compound | Phenoxy Ring Substitution | Primary Mechanism of Action |

| Nisoxetine | 2-methoxy | Selective Norepinephrine Reuptake Inhibitor (NRI) |

| Atomoxetine | 2-methyl | Selective Norepinephrine Reuptake Inhibitor (NRI) |

Genesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The versatility of the this compound scaffold extended beyond single-transporter selectivity, also providing the foundation for compounds that inhibit the reuptake of both serotonin and norepinephrine. These dual-action agents, known as SNRIs, represent another important class of antidepressants.

The unsubstituted N-methyl derivative of the core scaffold, N-methyl-3-phenoxy-3-phenylpropan-1-amine (N-Methyl-PPPA) , was found to exhibit serotonin-norepinephrine reuptake inhibitory activity. wikipedia.orgwikipedia.org This compound was also developed by Eli Lilly in the early 1970s during their extensive exploration of this compound derivatives. wikipedia.org While N-Methyl-PPPA itself was never marketed, its dual-action profile demonstrated that the core scaffold could be tailored to achieve a broader spectrum of monoamine reuptake inhibition. This finding was significant in the conceptual development of SNRIs.

While other prominent SNRIs like duloxetine (B1670986) are structurally related to the aryloxypropanamine class, their direct synthetic lineage from the this compound template is less direct than that of N-Methyl-PPPA. The exploration of this scaffold was instrumental in establishing the structure-activity relationships that guided the design of future dual-action antidepressants.

Development of N-Methyl-3-phenoxy-3-phenylpropylamine (N-Methyl-PPPA)

The development of N-Methyl-3-phenoxy-3-phenylpropylamine (N-Methyl-PPPA) represents a significant step in the evolution of antidepressant research. In the early 1970s, researchers at Eli Lilly, while investigating derivatives of the antihistamine diphenhydramine, synthesized PPPA and its N-methylated form, N-Methyl-PPPA. wikipedia.orgwikipedia.org This line of research aimed to identify new compounds with potential antidepressant properties. wikipedia.org

N-Methyl-PPPA was characterized as a serotonin-norepinephrine reuptake inhibitor (SNRI), a class of compounds that increases the levels of both serotonin and norepinephrine in the synaptic cleft by blocking their reuptake into presynaptic neurons. wikipedia.orgiiab.me Although N-Methyl-PPPA itself was never commercialized, its discovery was crucial. wikipedia.org It established the this compound core as a viable scaffold for developing CNS-active agents and served as a direct structural precursor to several marketed drugs. wikipedia.orgwikipedia.org The exploration of this chemical structure led to the development of highly influential medications, including fluoxetine and atomoxetine. wikipedia.org

Broader Significance in the Design of Central Nervous System Agents

The this compound scaffold holds broader significance in medicinal chemistry as a foundational structure for a major class of CNS agents, particularly antidepressants. wikipedia.orggoogle.com Its versatility allows for chemical modifications that can fine-tune the compound's selectivity and potency for different monoamine transporters, such as those for serotonin (SERT) and norepinephrine (NET). nih.govnih.gov

This structural framework has been the basis for the discovery of numerous antidepressant drugs that act as monoamine reuptake inhibitors. wikipedia.org By altering the substituents on the phenoxy and phenyl rings, as well as the methylation of the amine group, researchers have been able to develop a range of drugs with distinct pharmacological profiles. For instance, the addition of a trifluoromethyl group to the phenoxy ring of the N-methylated scaffold led to the creation of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). iiab.menih.gov Conversely, modifications at other positions resulted in compounds like atomoxetine and nisoxetine, which are selective norepinephrine reuptake inhibitors (NRIs). iiab.me

The success of drugs derived from this scaffold underscores its importance as a "privileged scaffold" in CNS drug design—a molecular framework that is capable of binding to multiple biological targets and can be systematically modified to create a variety of therapeutic agents. nih.gov The development of these phenoxyphenylpropylamines was a key step in the move towards designing more selective and potent antidepressant medications based on the monoamine hypothesis of depression. nih.govnih.gov

Data Tables

Table 1: Derivatives of the this compound (PPPA) Scaffold

This table showcases prominent compounds developed from the PPPA core structure and their primary mechanism of action.

| Compound Name | Chemical Name | Primary Mechanism of Action |

| N-Methyl-PPPA | N-methyl-3-phenoxy-3-phenylpropan-1-amine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) iiab.me |

| Fluoxetine | N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine | Selective Serotonin Reuptake Inhibitor (SSRI) iiab.me |

| Atomoxetine | (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Norepinephrine Reuptake Inhibitor (NRI) iiab.me |

| Nisoxetine | N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine | Norepinephrine Reuptake Inhibitor (NRI) iiab.me |

| Norfluoxetine | 3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine | Selective Serotonin Reuptake Inhibitor (SSRI) iiab.me |

Table 2: Inhibitory Activity of Fluoxetine at Monoamine Transporters

This table presents the competitive inhibition constants (Ki) of fluoxetine, demonstrating its selectivity for the serotonin transporter.

| Transporter | Ki Value (M) |

| Serotonin (5-HT) | 5.5 x 10⁻⁸ nih.gov |

| Norepinephrine (NE) | 9.5 x 10⁻⁶ nih.gov |

| Dopamine | 1.3 x 10⁻⁵ nih.gov |

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel Aryloxypropylamine Derivatives with Enhanced Selectivity or Potency

The foundational success of drugs like fluoxetine (B1211875) and atomoxetine (B1665822), both derivatives of 3-phenoxy-3-phenylpropylamine, demonstrates the therapeutic potential of modulating monoamine transporters such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.orgfrontiersin.org A primary focus of future research is the rational design of new analogues with superior potency or refined selectivity for these established targets.

The synthetic versatility of the aryloxypropylamine scaffold allows for systematic modifications to fine-tune its pharmacological profile. Structure-activity relationship (SAR) studies have shown that substitutions on either the phenoxy or phenyl rings, as well as modifications to the propylamine (B44156) side chain, can dramatically alter a compound's affinity and selectivity for different monoamine transporters. nih.gov For instance, the position and nature of substituents on the phenoxy ring are critical for differentiating between SERT and NET inhibition. Fluoxetine's selectivity for SERT is conferred by a trifluoromethyl group at the para position of the phenoxy ring, while atomoxetine's NET selectivity results from a methyl group at the ortho position. wikipedia.org

Future synthetic strategies will focus on:

Stereochemistry: Exploring the synthesis of enantiomerically pure compounds, as the stereoisomers of aryloxypropylamine derivatives can exhibit different potencies and selectivities.

Bioisosteric Replacement: Introducing bioisosteres to modify physicochemical properties, improve metabolic stability, or explore new interactions with the target protein.

Scaffold Hopping: Utilizing the core aryloxypropylamine structure as a template to design novel, non-traditional scaffolds that retain the key pharmacophoric features required for transporter binding.

The goal of these efforts is to develop compounds that are not only highly potent but also possess precisely tailored selectivity profiles—whether it's hyper-selectivity for a single transporter or a deliberately engineered profile against multiple transporters. nih.gov

| Compound Name | Substitution Pattern | Primary Target(s) | Therapeutic Class |

|---|---|---|---|

| Fluoxetine | N-methyl, 4-(trifluoromethyl)phenoxy | SERT | Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org |

| Atomoxetine | (3R)-N-methyl, 2-methylphenoxy | NET | Norepinephrine Reuptake Inhibitor (NRI) wikipedia.org |

| Nisoxetine | N-methyl, 2-methoxyphenoxy | NET | Norepinephrine Reuptake Inhibitor (NRI) wikipedia.org |

| N-Methyl-PPPA | N-methyl, unsubstituted phenoxy | SERT, NET | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.org |

| Norfluoxetine | 4-(trifluoromethyl)phenoxy | SERT | SSRI (Active Metabolite of Fluoxetine) wikipedia.org |

Integration of Advanced Computational Approaches in Compound Design and Optimization